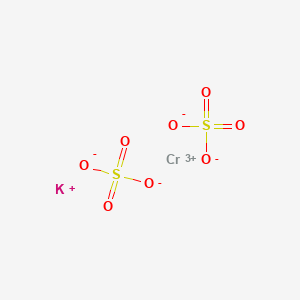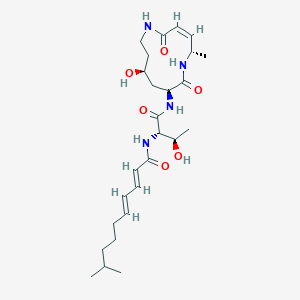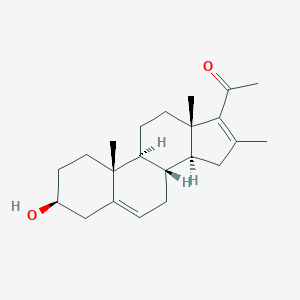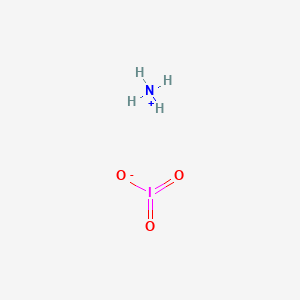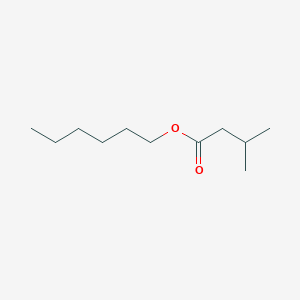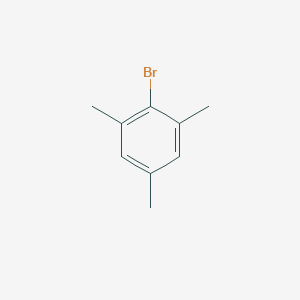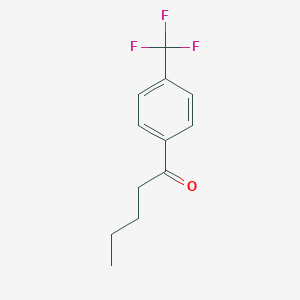
1-(4-Trifluoromethyl-phenyl)-pentan-1-one
Übersicht
Beschreibung
The compound "1-(4-Trifluoromethyl-phenyl)-pentan-1-one" is a fluorinated organic molecule that is structurally related to various compounds studied for their interesting chemical and physical properties. While the specific compound is not directly studied in the provided papers, related compounds such as trifluoro-acetylacetone , and derivatives of pentan-2,4-dione have been investigated, which can provide insights into the properties and reactivity of the compound of interest.
Synthesis Analysis
The synthesis of related fluorinated compounds often involves the use of fluorinated precursors or the introduction of fluorine-containing groups into the molecular structure. For instance, the synthesis of 1-phenyl-2,4-pentanedione was achieved by arylating 2,4-pentanedione with diaryliodonium chloride . Similarly, the synthesis of 1-(4-chloro-phenyl)-4,4-dimethyl-pentan-3-one was performed using 4-chlorophenyl aldehyde and 3,3-dimethyl-2-butanone through condensation and hydrogenation processes . These methods could potentially be adapted for the synthesis of "1-(4-Trifluoromethyl-phenyl)-pentan-1-one" by incorporating the appropriate trifluoromethyl-phenyl moiety.
Molecular Structure Analysis
The molecular structure of fluorinated compounds is often characterized by strong electronegative effects due to the presence of fluorine atoms, which can influence the geometry and electronic distribution within the molecule. For example, the structure of 1,1,1-trifluoro-pentane-2,4-dione was investigated using Density Functional Theory (DFT) calculations, revealing details about the cis-enol forms and hydrogen bond strengths . These computational methods can be applied to "1-(4-Trifluoromethyl-phenyl)-pentan-1-one" to predict its molecular geometry and electronic properties.
Chemical Reactions Analysis
Fluorinated compounds can participate in various chemical reactions, often exhibiting unique reactivity due to the influence of fluorine atoms. The Lewis acid properties of tris(pentafluorophenyl)borane were studied, showing how coordination to a Lewis base can affect bond strengths . This information can be useful in understanding how "1-(4-Trifluoromethyl-phenyl)-pentan-1-one" might behave as a reactant in the presence of Lewis acids or bases.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated compounds are closely related to their molecular structure. The vibrational frequencies and intensities of compounds such as trifluoro-acetylacetone were determined through experimental and theoretical methods, providing insights into the strength of hydrogen bonds and the stability of different conformers . These techniques can be used to assess the physical properties of "1-(4-Trifluoromethyl-phenyl)-pentan-1-one," such as its boiling point, solubility, and spectroscopic characteristics.
Wissenschaftliche Forschungsanwendungen
1. Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
- Application Summary: This research focuses on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated . Response surface methodology was introduced as the tool for process optimization .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .
2. Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
- Application Summary: This study presents a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells .
- Methods of Application: The researchers used a polar organic solvent-aqueous medium to improve the efficacy of the process . Isopropanol was selected as the most suitable cosolvent candidate .
- Results: Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .
3. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Application Summary: This research involves the synthesis and characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The specific results or outcomes obtained are not detailed in the search results .
4. Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
- Application Summary: This research focuses on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated . Response surface methodology was introduced as the tool for process optimization .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3% .
5. Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
- Application Summary: This study presents a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells .
- Methods of Application: The researchers used a polar organic solvent-aqueous medium to improve the efficacy of the process . Isopropanol was selected as the most suitable cosolvent candidate .
- Results: Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .
6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Application Summary: This research involves the synthesis and characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The specific results or outcomes obtained are not detailed in the search results .
4. Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
- Application Summary: This research focuses on the kinetic resolution of 1-(4-(trifluoromethyl)phenyl)ethanol (TFMP) enantiomers through lipase-catalyzed transesterification in organic solvents .
- Methods of Application: Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio and time on the reaction were investigated . Response surface methodology was introduced as the tool for process optimization .
- Results: The experimental results under the optimized conditions involving the temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg and time of 104 min, show that TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%, which indicates an efficient kinetic resolution process .
5. Biocatalytic Preparation of Optically Pure ®-1-[4-(Trifluoromethyl)phenyl]ethanol
- Application Summary: This study presents a bioprocess for the asymmetric reduction of 4-(trifluoromethyl)acetophenone to ®-1-[4-(trifluoromethyl)phenyl]ethanol using recombinant Escherichia coli cells .
- Methods of Application: The researchers used a polar organic solvent-aqueous medium to improve the efficacy of the process . Isopropanol was selected as the most suitable cosolvent candidate .
- Results: Under the optimum conditions, the preparative-scale asymmetric reduction generated a 99.1% yield with >99.9% product enantiomeric excess (ee) in a 15% (v/v) isopropanol proportion, at 100 mM of 4-(trifluoromethyl)acetophenone within 3 h .
6. Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
- Application Summary: This research involves the synthesis and characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the search results .
- Results: The specific results or outcomes obtained are not detailed in the search results .
Safety And Hazards
Specific safety and hazard information for 1-(4-Trifluoromethyl-phenyl)-pentan-1-one is not available. However, for a related compound, (1R)-4-Methyl-1-[4-(trifluoromethyl)phenyl]pentylamine, it is recommended to avoid breathing mist, gas or vapours, avoid contact with skin and eyes, and use personal protective equipment4.
Zukünftige Richtungen
The future directions for the study and application of 1-(4-Trifluoromethyl-phenyl)-pentan-1-one are not known. However, compounds with a trifluoromethyl group are often used in pharmaceuticals and agrochemicals, suggesting potential areas of future research and application1.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCECQFKWCCEISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70478636 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Trifluoromethyl-phenyl)-pentan-1-one | |
CAS RN |
42916-66-5 | |
| Record name | 1-[4-(Trifluoromethyl)phenyl]pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70478636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


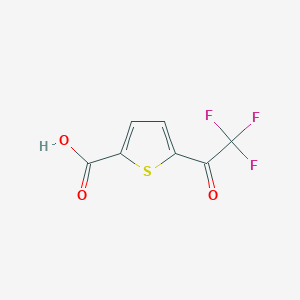

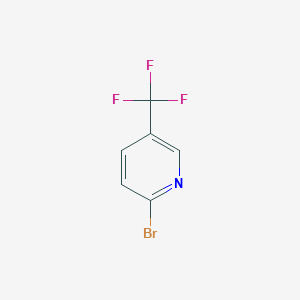
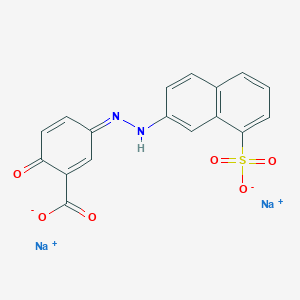
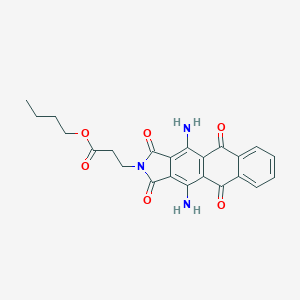
![5-Fluorobenzo[d]oxazol-2-amine](/img/structure/B156980.png)
